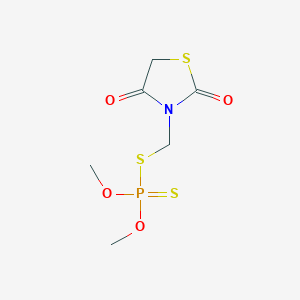

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a complex organophosphorus compound It is known for its unique structural features, which include a thiazolidine ring and a phosphinothioyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with dimethoxyphosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, synthesized compounds from 1,3-thiazolidine-2,4-dione have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.56 to 22.6 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 20 | 0.56 | E. coli |

| 22 | 1.7 | A. fumigatus |

| 26 | 6.25 | S. aureus |

Antidiabetic Activity

The compound has been investigated for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial in the management of diabetes mellitus. A study identified several thiazolidine-2,4-dione derivatives that exhibited IC50 values between 0.41 and 4.68 µM against PTP1B, indicating strong inhibitory activity compared to standard controls . The most potent derivative demonstrated a reversible noncompetitive inhibition mechanism.

Synthesis and Chemical Properties

The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from thiazolidine-2,4-dione precursors. The synthesis pathway often includes the following steps:

- Formation of Thiazolidine Derivative : Reaction of thiazolidine-2,4-dione with appropriate thiol and phosphonic acid derivatives.

- Purification : The resulting compound is purified using recrystallization techniques.

The chemical structure features a thiazolidine ring with a dimethoxyphosphinothioyl group that enhances its biological activity.

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi. In preliminary studies, certain derivatives showed effective fungicidal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani, indicating potential use in agricultural applications for crop protection .

Case Studies and Research Findings

Several case studies have highlighted the versatility of thiazolidine derivatives:

- A study synthesized new thiazolidine derivatives and assessed their antibacterial efficacy against multiple strains, confirming their potential as lead compounds for antibiotic development .

- Another research effort focused on the design of thiazolidine-based compounds targeting PTP1B for diabetes treatment, showcasing their dual role in both antimicrobial and antidiabetic therapies .

作用机制

The mechanism of action of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

相似化合物的比较

Similar Compounds

Methidathion: Another organophosphorus compound with similar pesticidal properties.

Dimethoate: Shares structural similarities and is used as an insecticide.

Phosmet: An organophosphate with comparable applications in agriculture.

Uniqueness

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific applications and effects.

生物活性

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C6H10NO4PS3

- Molecular Weight : 330.36 g/mol

- CAS Number : 87258

Mechanisms of Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Notably, it has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling and glucose metabolism.

Inhibition of PTP1B

Recent studies have highlighted the compound's ability to inhibit PTP1B effectively. The half-maximal inhibitory concentration (IC50) values for several derivatives have been reported, indicating the potency of these compounds in modulating PTP1B activity:

| Compound | IC50 (μM) |

|---|---|

| MY17 | 0.41 ± 0.05 |

| Lithocholic Acid (control) | 9.62 ± 0.14 |

MY17 was found to be a reversible, noncompetitive inhibitor of PTP1B, demonstrating significant potential for managing conditions like diabetes mellitus by improving insulin sensitivity in HepG2 cells .

Antioxidant and Antimicrobial Activities

The compound has also shown promising antioxidant properties. In vitro assays demonstrated its capability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.

Additionally, thiazolidine derivatives have been evaluated for their antimicrobial activity against various pathogens. For instance, compounds derived from thiazolidine structures exhibited significant antifungal activity against phytopathogenic fungi with effective concentrations (EC50) ranging from 0.85 to 2.29 µg/mL against Alternaria solani and Phoma lingam .

Study on Tyrosinase Inhibition

In a recent study focused on tyrosinase inhibition—a key enzyme in melanin production—analogous compounds demonstrated strong inhibitory effects. The most potent analog showed an IC50 value significantly lower than that of the standard inhibitor kojic acid:

| Analog | IC50 (μM) |

|---|---|

| Analog 3 | 0.08 |

| Kojic Acid | 24.09 |

These findings suggest that derivatives of thiazolidine can be developed as therapeutic agents for hyperpigmentation disorders .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using B16F10 murine melanoma cells to evaluate the safety profile of these compounds. Most analogs did not exhibit cytotoxicity at concentrations up to 20 μM after 48 hours; however, one analog displayed significant cytotoxic effects even at lower concentrations .

属性

CAS 编号 |

17702-76-0 |

|---|---|

分子式 |

C6H10NO4PS3 |

分子量 |

287.3 g/mol |

IUPAC 名称 |

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3 |

InChI 键 |

AVRCLFGJSYYCDL-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)SCN1C(=O)CSC1=O |

规范 SMILES |

COP(=S)(OC)SCN1C(=O)CSC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。